Sulfurodiimidic bromide fluoride

Description

Overview of Sulfur Imide Chemistry

Sulfur imides are compounds that contain one or more sulfur-nitrogen bonds where the nitrogen is formally an imide group (=NH) or a substituted imide (=NR). The chemistry of these compounds is extensive, ranging from simple, acyclic molecules to complex heterocyclic systems.

The investigation of sulfur-nitrogen compounds dates back to the 19th century. One of the earliest and most studied sulfur-nitrogen compounds is tetrasulfur tetranitride, S₄N₄, first reported in 1835. archive.org Its unusual cage-like structure, however, was not elucidated for over a century, highlighting the challenges in characterizing these novel molecules. archive.org The mid-20th century saw a surge in the exploration of inorganic sulfur-nitrogen systems, with pioneering work from research groups led by Becke-Goehring, Weiss, and Glemser. archive.org A significant milestone was the discovery in 1973 that the polymer of sulfur nitride, (SN)ₓ, exhibits superconductivity at low temperatures, a remarkable finding for a material composed of non-metallic elements. archive.org This discovery spurred widespread interest and research into the electronic properties of S-N compounds.

Sulfur-nitrogen halides are compounds containing sulfur, nitrogen, and one or more halogen atoms. They can be broadly classified based on their structure and the oxidation state of sulfur. This classification includes:

Acyclic Sulfur-Nitrogen Halides: These are chain-like molecules. An example is thiazyl chloride, (NSCl).

Cyclic Sulfur-Nitrogen Halides: These compounds feature ring structures composed of alternating sulfur and nitrogen atoms, with halogen atoms attached to the sulfur atoms. Examples include trithiazyl trichloride, (NSCl)₃, and the corresponding fluoride (B91410), (NSF)₃.

Sulfur Imide Halides: These compounds contain the sulfurodiimidic group. While "Sulfurodiimidic bromide fluoride" is not documented, related compounds like the sulfuryl halides (e.g., sulfuryl chloride, SO₂Cl₂) and thionyl halides (e.g., thionyl chloride, SOCl₂) are well-known. wikipedia.orgwikipedia.org These can be considered as analogs where the imide groups are replaced by oxygen.

Pseudohalides: In these compounds, a halogen atom is replaced by a pseudohalide group, such as cyanide (-CN) or thiocyanate (B1210189) (-SCN).

Significance of Multifunctional Sulfur Compounds in Contemporary Chemical Research

Multifunctional sulfur compounds, which possess multiple reactive sites and functional groups, are of great importance in modern chemical research. Their diverse reactivity makes them valuable in various applications:

Organic Synthesis: Reagents like thionyl chloride (SOCl₂) are widely used for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. chemicalbook.comsciencemadness.org Sulfonyl halides are crucial for the synthesis of sulfonamides and sulfonate esters, which are important classes of organic compounds. wikipedia.org

Materials Science: The unique electronic properties of some sulfur-nitrogen compounds, such as the superconductivity of (SN)ₓ, have driven research into new conductive and magnetic materials. archive.org Carbon-nitrogen-sulfur heterocycles are being investigated for their potential in data recording devices. archive.org

Biological Chemistry: S-nitrosothiols (RSNOs), which contain a sulfur-nitrogen bond, play a vital role in the biological storage and transport of nitric oxide, a key signaling molecule. archive.org

Contextualization of this compound within Inorganic and Organosulfur Chemistry

While "this compound" itself is not a known compound, we can contextualize its potential properties and significance by examining related, well-characterized molecules. It would be considered an inorganic compound due to the absence of carbon-sulfur bonds. Its chemistry would be governed by the principles of inorganic sulfur-nitrogen chemistry, involving the interplay of electronegativity, bond polarity, and the ability of sulfur to exist in multiple oxidation states.

The compound would be a mixed halide, containing both bromine and fluorine. This would likely lead to interesting reactivity, with the potential for selective reactions at either the S-Br or S-F bond. The sulfurodiimidic core [-N=S=N-] would impart specific geometric and electronic properties.

In the broader context of organosulfur chemistry, the study of such inorganic precursors is vital. Many organosulfur compounds are synthesized from simple inorganic sulfur reagents. Understanding the reactivity of a hypothetical molecule like this compound could open new pathways for the synthesis of novel organosulfur and organonitrogen compounds.

Research Gaps and Opportunities in the Field of Novel Sulfur-Halogen-Nitrogen Systems

The field of sulfur-halogen-nitrogen chemistry, despite its long history, continues to present exciting research opportunities. Key research gaps include:

Synthesis of Novel Compounds: The synthesis of new combinations of sulfur, nitrogen, and halogens, particularly mixed halides and compounds with unusual oxidation states, remains a challenge. The targeted synthesis of a molecule like this compound would require the development of novel synthetic methodologies.

Understanding Reaction Mechanisms: The mechanisms of many reactions involving sulfur-nitrogen halides are not fully understood. Detailed mechanistic studies are needed to enable better control over product formation.

Exploration of New Applications: While some applications of sulfur-nitrogen compounds are well-established, there is vast potential for the discovery of new uses in areas such as catalysis, energy storage, and medicine. The unique properties of these compounds make them attractive targets for materials and drug discovery programs.

Theoretical and Spectroscopic Characterization: Advanced computational and spectroscopic techniques can provide deeper insights into the bonding and electronic structure of these complex molecules. Such studies are crucial for predicting the properties of yet-to-be-synthesized compounds and for rationalizing the behavior of known ones.

Structure

3D Structure

Properties

CAS No. |

63469-39-6 |

|---|---|

Molecular Formula |

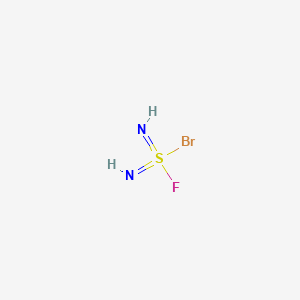

BrFH2N2S |

Molecular Weight |

161.00 g/mol |

IUPAC Name |

bromo-fluoro-diimino-λ6-sulfane |

InChI |

InChI=1S/BrFH2N2S/c1-5(2,3)4/h3-4H |

InChI Key |

MCAPKJAISRZHOA-UHFFFAOYSA-N |

Canonical SMILES |

N=S(=N)(F)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Sulfurodiimidic Bromide Fluoride

Advanced Spectroscopic Characterization Techniques

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F, ¹⁵N, ³³S, ⁷⁹Br/⁸¹Br)

No published NMR data for Sulfurodiimidic bromide fluoride (B91410) could be found.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

No published Infrared or Raman spectra for Sulfurodiimidic bromide fluoride could be found.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

No mass spectrometry data for this compound has been reported in the literature.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

There are no published crystal structures for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Geometric and Electronic Structure Determination

No computational studies on the geometric or electronic structure of this compound were identified.

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research using a variety of chemical and scientific databases has yielded no specific information on the compound "this compound." This suggests that the compound may be one of the following:

A theoretical or hypothetical compound: It may have been conceptualized but not yet synthesized or characterized.

An extremely rare or novel compound: Information may exist but has not been published in publicly accessible scientific literature.

Referred to by a different nomenclature: The name provided may not be the standard or commonly used name for this chemical entity.

Consequently, it is not possible to provide an article on its bonding analysis, intermolecular interactions, spectroscopic parameters, or conformational analysis as requested, due to the absence of any research findings, experimental data, or structural information.

Further investigation into this compound would require access to specialized, non-public chemical research databases or direct inquiry with researchers in the field of sulfur-nitrogen-halide chemistry.

Chemical Reactivity and Transformation Mechanisms of Sulfurodiimidic Bromide Fluoride

Reactivity at the Sulfur Center

The sulfur atom in sulfurodiimidic bromide fluoride (B91410) is in the +4 oxidation state and is bonded to two nitrogen atoms and, by extension, to two different halogen atoms. The core N=S=N structure is related to sulfur dioxide, rendering the sulfur center electrophilic and susceptible to attack by nucleophiles. nih.gov

Pathways of Nucleophilic Attack and Halide Displacement (Bromide vs. Fluoride)

Nucleophilic substitution at the sulfur center is a probable and significant reaction pathway for sulfurodiimidic bromide fluoride. In such a reaction, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of one of the halide-bearing imide groups. The key question is whether the bromide or the fluoride is the superior leaving group.

The efficiency of a leaving group is inversely related to its basicity and directly related to the strength of its bond with the central atom. chemguide.co.uk In the context of alkyl halides, iodide is an excellent leaving group, while fluoride is generally poor due to the exceptional strength of the carbon-fluorine bond. msu.edu By analogy, the bromide-bearing imide moiety is expected to be a better leaving group than the fluoride-bearing imide. The S-N bond would be cleaved, and the stability of the resulting [Br-N]⁻ anion versus [F-N]⁻ would influence the reaction rate. Bromide is a larger, more polarizable, and less basic ion than fluoride, which stabilizes the forming negative charge more effectively. nih.gov

Therefore, two primary mechanistic pathways, analogous to Sₙ1 and Sₙ2 reactions in carbon chemistry, can be proposed chemguide.co.ukyoutube.com:

Sₙ2-like Pathway: A concerted mechanism where the incoming nucleophile attacks the sulfur atom from the backside relative to the leaving group (the bromide- or fluoride-substituted imide group). This pathway would involve a single transition state. Given the potential for steric hindrance around the sulfur atom, this pathway would be favored by smaller nucleophiles. chemguide.co.uk

Sₙ1-like Pathway: A stepwise mechanism involving the initial, slow cleavage of a sulfur-nitrogen bond to form a cationic intermediate, [S(N-F)]⁺ or [S(N-Br)]⁺, which is then rapidly attacked by the nucleophile. The formation of a more stable carbocation favors the Sₙ1 mechanism in alkyl halides; here, the relative stability of the resulting sulfur-centered cation would be the determining factor. chemguide.co.uk

The preferential displacement of bromide over fluoride is the more probable outcome due to the weaker S-N(Br) bond compared to the S-N(F) bond and the greater stability of the resulting bromide-containing leaving group.

Table 1: Comparison of Bromide and Fluoride as Leaving Groups

| Property | Fluoride | Bromide | Implication for Reactivity |

|---|---|---|---|

| Electronegativity | High (4.0) | Lower (2.8) | The C-F bond is stronger and more polarized than the C-Br bond, making F⁻ a poorer leaving group. chemguide.co.uk |

| Ionic Radius | Small | Larger | Larger ions like Br⁻ can better stabilize a negative charge, increasing leaving group ability. nih.gov |

| Bond Strength (C-X) | Strong (~467 kJ/mol) | Weaker (~290 kJ/mol) | Weaker bonds are easier to break, favoring Br⁻ displacement. chemguide.co.uk |

| Basicity of X⁻ | Stronger Base | Weaker Base | Good leaving groups are weak bases. chemguide.co.uk |

Note: Data presented are for general halide properties and are used to infer reactivity for the imidic system.

Electrophilic Activation and Reactions

While the sulfur center is inherently electrophilic, its reactivity can be enhanced through activation by an external electrophile, typically a Lewis or Brønsted acid. msu.edureddit.com An acid could coordinate to one of the nitrogen atoms or to a halogen, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack.

For example, a Lewis acid (LA) could interact with the more electronegative fluorine atom: Br-N=S=N-F + LA ⇌ Br-N=S=N-F-LA

This interaction would polarize the N-F bond, drawing electron density away from the sulfurdiimide core and enhancing the electrophilicity of the sulfur atom. This "activated" complex would then react more readily with even weak nucleophiles. This strategy is a cornerstone of many reactions involving electrophilic centers, such as Friedel-Crafts reactions where a Lewis acid activates a halide. tiktok.com

Redox Chemistry of the Sulfur Center

The sulfur atom in this compound is in the +4 oxidation state, making it capable of participating in redox reactions. nih.gov It can be either oxidized to a higher oxidation state (e.g., +6) or reduced to a lower one (e.g., +2 or 0).

Oxidation: Strong oxidizing agents could potentially convert the sulfur(IV) diimide to a sulfur(VI) species, analogous to the oxidation of sulfur dioxide to sulfur trioxide. Fluorine gas, for instance, is known to oxidize organic sulfur diimides to difluorosulfur diimides, where sulfur is in the +6 state. nih.gov A similar reaction might be possible here, potentially leading to a compound like Br-N=S(F₂)=N-F.

Reduction: Treatment with a reducing agent, such as an alkali metal, could reduce the sulfur center. reddit.com This process would involve the transfer of electrons to the sulfur atom, likely leading to the cleavage of the sulfur-nitrogen bonds and the formation of halide ions and elemental sulfur or sulfides. cdc.govyoutube.com The relative reducing power of halide ions themselves (I⁻ > Br⁻ > Cl⁻ > F⁻) is a well-established trend, and while bromide and fluoride are part of the molecule here, external reducing agents would target the central sulfur atom.

Transformations Involving Imide Functionalities

The two imide (-N=) groups in the molecule offer additional sites for chemical reactions, distinct from the sulfur center. These transformations can involve direct reactions at the nitrogen atoms or more complex molecular rearrangements.

Reactions at Nitrogen Atoms (e.g., deprotonation, alkylation, acylation)

If the imide groups were protonated (i.e., in the form -NH-), they would exhibit acidic character. The parent sulfur diimide, S(NH)₂, is only of theoretical interest, but related sulfur imides like heptasulfurimide (S₇NH) can be deprotonated by strong bases. nih.govchemguide.co.uk While this compound lacks a proton on the nitrogen, reactions involving the displacement of the halogen atoms at the nitrogen center can be envisaged.

More relevant to the N=S=N core are reactions where a nucleophile attacks the sulfur, which can lead to a subsequent reaction at the nitrogen. For instance, organolithium reagents are known to attack the sulfur atom of organic sulfur diimides, which results in the formation of a lithium salt of the nitrogen anion. nih.gov R'Li + S(NR)₂ → R'S(NR)(NRLi)

By analogy, a strong nucleophile or base could potentially interact with the N-Br or N-F bonds, although attack at the more electrophilic sulfur center is generally more likely. Acylation reactions, possibly catalyzed, could also target the nitrogen atoms, leading to more complex amide-like structures, a common transformation for N-H bonds in related sulfur imide compounds.

Rearrangements and Cyclization Reactions

Sulfur-nitrogen systems are known to undergo a variety of rearrangement and cyclization reactions.

Cycloaddition Reactions: Sulfur diimides readily participate as dienophiles in Diels-Alder reactions with conjugated dienes. nih.gov This suggests that this compound could react with dienes to form six-membered heterocyclic rings, a powerful method for constructing complex molecules.

Ring Expansions and Rearrangements: While a direct Beckmann-like rearrangement is not obvious, related sulfur-containing compounds exhibit complex rearrangements. For example, certain cyclic sulfur ylides undergo ring expansion and sigmatropic rearrangements. It is plausible that under thermal or photochemical conditions, this compound could undergo skeletal reorganization. Analogues of semidine rearrangements have also been observed in sulfur compounds, suggesting that intramolecular group migrations are possible within this class of molecules.

Cyclization: Intramolecular reactions could lead to cyclization, especially if the molecule were part of a larger system with suitably positioned functional groups. Radical-based cyclizations are a known strategy for forming sulfone-containing heterocyclic frameworks. youtube.com

Table 2: Summary of Potential Reactivity

| Reaction Site | Reaction Type | Probable Outcome | Relevant Analogy |

|---|---|---|---|

| Sulfur Center | Nucleophilic Substitution | Displacement of Br-N= group over F-N= group | Sₙ1/Sₙ2 reactions of alkyl halides. chemguide.co.uk |

| Sulfur Center | Electrophilic Activation | Enhanced reactivity with nucleophiles upon addition of a Lewis acid | Friedel-Crafts reaction catalysis. tiktok.com |

| Sulfur Center | Redox (Oxidation) | Formation of a Sulfur(VI) species | Oxidation of S(NR)₂ with F₂. nih.gov |

| Imide Functionality | Cycloaddition | Formation of six-membered heterocycles with dienes | Diels-Alder reactions of sulfur diimides. nih.gov |

| Imide Functionality | Rearrangement | Skeletal reorganization | Rearrangements of sulfur ylides. |

An article on the chemical reactivity and transformation mechanisms of this compound cannot be generated as requested.

A thorough search for scientific literature and data on the specific compound "this compound" did not yield any relevant results. Consequently, there is no available information to address the outlined topics of halogen reactivity, exchange processes, mechanistic investigations, or stereochemical outcomes for this particular molecule.

Research databases and scholarly articles do contain information on related classes of sulfur-halogen compounds, such as arenesulfenyl fluorides nih.govchemrxiv.orgresearchgate.net, carbamoyl (B1232498) fluorides yorku.ca, and N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) researchgate.net. However, the chemical properties and reactivity of these compounds are distinct and cannot be extrapolated to describe this compound.

Therefore, without any scientific data on "this compound," it is not possible to provide an accurate and informative article that adheres to the requested structure and content.

Advanced Applications of Sulfurodiimidic Bromide Fluoride in Synthetic Chemistry

Role as a Building Block in Complex Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Sulfur-nitrogen containing heterocycles, in particular, are scaffolds for numerous pharmaceuticals. researchgate.netrsc.org Reagents analogous to Sulfurodiimidic bromide fluoride (B91410), which contain reactive sulfur-halogen bonds, are excellent precursors for constructing these rings.

For instance, the annulation reactions of 2-quinolinesulfenyl halides (chloride and bromide) with alkenes and cycloalkenes have been shown to produce novel condensed sulfur-nitrogen heterocyclic systems regioselectively. nih.govnih.govmdpi.com This process involves the electrophilic addition of the sulfur reagent across a double bond, followed by intramolecular cyclization to form thiazolo-quinolinium derivatives. A hypothetical Sulfurodiimidic bromide fluoride could participate in similar cycloaddition pathways, where the S-Br or S-F bond acts as the electrophilic trigger, leading to the formation of diverse heterocyclic cores.

The synthesis of complex polysulfur-nitrogen heterocycles has also been achieved using simple starting materials like sulfur monochloride (S₂Cl₂). arkat-usa.orgosi.lv These reactions often proceed through cascade transformations, demonstrating the power of reactive sulfur-halide species to build intricate molecular architectures in a single pot. By analogy, this compound could serve as a linchpin in multicomponent reactions to generate novel heterocyclic libraries.

Utilization in Forming Novel Sulfur-Nitrogen, Sulfur-Carbon, and Sulfur-Other Element Linkages

The construction of covalent bonds between sulfur and other elements is fundamental to organic synthesis. nih.gov High-valent sulfur halides are potent reagents for forging these connections due to the lability of the sulfur-halogen bond and the electrophilicity of the sulfur center.

Sulfur-Nitrogen (S-N) Bond Formation: The S-N bond is a key feature in many biologically active compounds, including sulfa drugs and anticonvulsant medications. nih.gov Traditional methods for creating these bonds often involve the cross-coupling of S-halo compounds with N-H compounds. nih.gov A reagent like this compound would be highly effective in this role, reacting with primary and secondary amines to form sulfondiimidamides, which are aza-isosteres of sulfonamides with significant potential in drug discovery. researchgate.net

Sulfur-Carbon (S-C) Bond Formation: The creation of S-C bonds is essential for synthesizing a vast array of organosulfur compounds. wikipedia.orgtaylorandfrancis.combritannica.com While traditional methods often rely on coupling aryl halides with thiols, modern approaches utilize more diverse sulfur sources. semanticscholar.orgmdpi.com Enantioenriched sulfonimidoyl fluorides, close relatives of the subject compound, have been shown to react stereospecifically with Grignard reagents (organomagnesium compounds) to form sulfoximines, thereby creating a new S-C bond with high fidelity. acs.org This demonstrates that the sulfur center in such reagents is susceptible to nucleophilic attack by carbon-based nucleophiles, a reaction pathway that would be available to this compound for the synthesis of complex organosulfur molecules.

Sulfur-Other Element Linkages: The reactivity of the sulfur-halide bond extends to forming linkages with other heteroatoms. For example, reaction with alcohols or phenols would lead to the formation of S-O bonds, yielding sulfondiimidate esters. researchgate.net This versatility allows for the connection of diverse molecular fragments through the sulfur hub.

Precursor in the Development of New Reagents for Chemical Transformations

The unique reactivity of high-valent sulfur halides makes them not just building blocks, but also precursors to other valuable chemical reagents. Their ability to undergo selective transformations allows for the generation of new tools for synthesis.

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful "click chemistry" platform, prized for its efficiency and biocompatibility. acs.org This chemistry relies on the unique properties of the sulfonyl fluoride (-SO₂F) group and its analogs, which are generally stable but can be activated to react with nucleophiles under specific conditions. acs.org

Compounds analogous to this compound, such as sulfonimidoyl fluorides and sulfondiimidoyl fluorides, are key players in SuFEx chemistry. researchgate.net They readily participate in exchange reactions with a wide range of oxygen and nitrogen nucleophiles. researchgate.net This connective chemistry is instrumental in materials science, drug discovery, and chemical biology for linking molecular components with high reliability. researchgate.netacs.org The presence of both a bromide and a fluoride on the sulfur atom in the hypothetical this compound suggests a potential for differential reactivity, where one halide could be exchanged selectively over the other, adding a layer of synthetic control.

Controlling the spatial arrangement of atoms (stereochemistry) and the site of reaction (regiochemistry) is a primary goal of modern synthesis. Chiral sulfur reagents have proven to be highly effective in controlling the stereochemical outcome of reactions. abebooks.comgoogle.com

The synthesis of enantioenriched S(VI) stereogenic centers is a challenging but rewarding field. acs.org Recent work has shown that enantiopure sulfonimidoyl fluorides can be synthesized and undergo stereospecific reactions. For example, their reaction with amines can proceed with complete retention of stereochemistry at the sulfur center to produce highly enantioenriched sulfonimidamides. acs.org This is crucial for the development of chiral drugs, where only one enantiomer is biologically active.

The table below summarizes key findings in stereospecific reactions involving sulfonimidoyl fluorides, which serve as a model for the potential of this compound in stereoselective synthesis.

| Reactant | Nucleophile | Product | Stereochemical Outcome | Reference |

| Enantioenriched Arylsulfonimidoyl fluoride | Primary and Secondary Amines | Enantioenriched Sulfonimidamide | Stereospecific (up to 99% ee) | acs.org |

| Enantioenriched Arylsulfonimidoyl fluoride | Grignard Reagents (R-MgX) | Enantioenriched Sulfoximine | Complete Enantiospecificity | acs.org |

| Enantioenriched Sulfonimidoyl fluoride | Phenols/Phenolates | Racemic Substitution Products | Racemization observed | acs.org |

This table is based on data for analogous sulfonimidoyl fluorides.

This demonstrates that with the correct choice of nucleophile and reaction conditions, a chiral reagent like this compound could be used to generate highly functionalized molecules with precise three-dimensional structures. acs.orgnih.govacs.org

Contributions to the Synthesis of Bioactive Scaffolds and Advanced Materials

The ultimate goal of developing new synthetic reagents is their application in creating functional molecules and materials.

Bioactive Scaffolds: Sulfur-nitrogen heterocycles are considered "privileged scaffolds" in drug discovery due to their frequent appearance in biologically active compounds. rsc.org Rings such as thiazoles, benzothiazines, and phenothiazines form the core of antipsychotic, antibacterial, and anti-inflammatory drugs. rsc.org The ability of reagents like this compound to facilitate the construction of S-N bonds and heterocyclic rings makes them directly relevant to medicinal chemistry. researchgate.netnih.gov Sulfoximines, which can be synthesized from related sulfur halides, are emerging as important bioisosteres (substitutes for other functional groups) in drug design, with several compounds containing this motif advancing into clinical trials. acs.org

Advanced Materials: The robust and modular nature of S-N bonds also lends itself to materials science. For example, sulfur-nitrogen compounds have been investigated for their unique electronic properties, including the polymer polythiazyl, (SN)ₓ, which exhibits metallic conductivity and superconductivity at low temperatures. almerja.comresearchgate.netvscht.cz More recently, porous organic polymers rich in sulfur and nitrogen have been developed for environmental applications, such as the highly efficient removal of mercury from water. rsc.org The ability of this compound to serve as a connector or to be incorporated into polymer backbones opens avenues for the creation of new functional materials with tailored properties. rsc.org

Broader Academic Implications and Future Directions

Contribution to Fundamental Understanding of Hypervalent Sulfur Chemistry

Hypervalent molecules are those that contain a main group element which appears to have more than eight electrons in its valence shell. wikipedia.org Sulfur, in particular, forms a wide range of stable and important hypervalent compounds, such as sulfur hexafluoride (SF₆) and sulfuranes. wikipedia.orgresearchgate.net Sulfur diimides, with the general formula S(NR)₂, are another class of sulfur compounds where the sulfur is electrophilic and engages in complex bonding. wikipedia.org

The introduction of two different halogens, bromine and fluorine, alongside diimide ligands onto a single sulfur center would provide a unique platform to probe the nuances of hypervalent bonding. The significant difference in electronegativity and size between fluorine and bromine would create a highly polarized and asymmetric molecular environment. This would allow for a detailed investigation of:

Competitive Bonding: How the sulfur atom accommodates bonds to the highly electronegative fluorine, the less electronegative bromine, and the nitrogen atoms of the imide groups.

Bonding Theories: The molecule would serve as an excellent test case for modern bonding theories, such as the 3-center-4-electron (3c-4e) bond model and molecular orbital theory, which have largely replaced older models involving d-orbital participation to explain hypervalency. wikipedia.org

Structural Effects: Predicting and studying the geometry of sulfurodiimidic bromide fluoride (B91410) would offer insights into how different ligands compete for steric and electronic influence around a central sulfur atom.

Methodological Advancements in Halogenation and Imidation Chemistry

The synthesis of sulfurodiimidic bromide fluoride would necessitate significant advancements in selective chemical synthesis. Halogenation, the introduction of halogen atoms into a compound, and imidation, the introduction of an imide group (=NR), are crucial transformations in chemical manufacturing, including for polymers and pharmaceuticals. mt.comwikipedia.org

Challenges and opportunities in this area include:

Selective Halogenation: Developing methods to selectively introduce a single bromine and a single fluorine atom onto a sulfur-nitrogen backbone is a formidable challenge. The reactivity of halogens varies significantly, with fluorine being the most aggressive and iodine the least. mt.comwikipedia.org Success in this area would contribute to a larger toolbox of site-specific halogenation techniques, which are highly sought after in medicinal chemistry to fine-tune the properties of drug candidates. nih.govsciencedaily.com

Stepwise Synthesis: A potential route could involve the fluorination of a sulfur diimide precursor, as fluorine gas is known to oxidize sulfur diimides to difluorosulfur diimides. wikipedia.org Subsequent, controlled replacement of one fluorine with bromine would be a novel and challenging synthetic step.

New Reagents: The quest for this molecule could spur the development of new halogenating and imidating reagents with tailored reactivity and selectivity, potentially avoiding the use of hazardous materials like elemental fluorine. wikipedia.org

Theoretical Insights into Main Group Element Bonding and Reactivity

The unique combination of atoms in this compound makes it an ideal candidate for theoretical and computational studies, offering deep insights into the nature of chemical bonds involving main group elements.

Non-covalent Interactions: The molecule would exhibit a complex interplay of non-covalent forces, including halogen bonding. Halogen bonding is a directional interaction between a halogen atom (acting as a Lewis acid via a region of positive electrostatic potential called a σ-hole) and a Lewis base. mdpi.comnih.gov Studying the potential for intra- and intermolecular halogen bonds involving both the bromine and fluorine atoms would enhance our understanding of this fundamental interaction, which is crucial in crystal engineering and materials science. researchgate.net

Electron Density Distribution: Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) could be used to analyze the electron density distribution within the molecule. nih.gov This would clarify the nature of the S-F, S-Br, and S-N bonds, quantifying their covalent and ionic character and revealing the influence of the different substituents on each other.

Reactivity Prediction: Theoretical calculations could predict the molecule's reactivity, identifying the most likely sites for nucleophilic or electrophilic attack. This would guide future experimental work and provide a deeper understanding of the factors that govern the chemical behavior of complex sulfur-nitrogen-halogen systems.

Directions for Future Research on Multifunctional Sulfur-Nitrogen-Halogen Systems

The conceptualization of this compound opens up numerous avenues for future research into multifunctional materials.

Polymer Precursors: Sulfur-nitrogen compounds, such as poly(sulfur nitride) ((SN)ₓ), have been studied for their unusual electronic properties, including superconductivity at low temperatures. bhu.ac.in By incorporating halogen atoms, it may be possible to create new polymers with tailored electronic band gaps and conductivities.

Ligand Design: The molecule itself, or derivatives thereof, could serve as novel ligands in coordination chemistry. The presence of multiple potential donor atoms (nitrogen, bromine, fluorine) could lead to coordination complexes with interesting structures and catalytic activities.

Energetic Materials: Many compounds rich in nitrogen and containing oxidizing halogen atoms possess high energy densities. While requiring careful handling, research into the energetic properties of sulfur-nitrogen-halogen systems could be a potential, albeit specialized, area of investigation.

The table below compares key properties of related, simpler molecules, providing a baseline for the theoretical estimation of properties for this compound.

| Compound Name | Formula | Sulfur Oxidation State | Known Characteristics |

| Sulfur Dichloride | SCl₂ | +2 | Red liquid, used in organic synthesis. |

| Sulfur Tetrafluoride | SF₄ | +4 | Gaseous, highly reactive fluorinating agent. wikipedia.org |

| Sulfur Hexafluoride | SF₆ | +6 | Inert gas, used as an electrical insulator. wikipedia.org |

| Di-t-butylsulfurdiimide | S(NBu-t)₂ | +4 | A stable, well-characterized sulfur diimide. wikipedia.org |

| Tetrasulfur Tetranitride | S₄N₄ | +3 | Orange solid, precursor to many other S-N compounds. bhu.ac.inscribd.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.